2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide, also known as C21H16ClN2O, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide has unique biochemical and physiological effects. This compound has been found to induce the expression of certain genes that are involved in the regulation of cell growth and proliferation. Additionally, this compound has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes and proteins involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize any potential side effects.
Future Directions
There are several future directions for research involving 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide. One area of research is in the development of new cancer treatments. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to determine the optimal dosage and duration of treatment for these applications.
Synthesis Methods
The synthesis of 2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide has been accomplished using several methods. One method involves the reaction of 2-chloroacetamide with 2-naphthylamine in the presence of pyridine-3-carboxaldehyde. Another method involves the reaction of 2-chloroacetamide with 2-naphthylamine in the presence of pyridine-3-carboxylic acid. Both methods have been successful in producing the desired compound with high yields.
Scientific Research Applications
2-Chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide has been studied for its potential applications in scientific research. One area of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-chloro-N-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c19-11-18(22)21(13-14-4-3-9-20-12-14)17-8-7-15-5-1-2-6-16(15)10-17/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWUFEXJVZCQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CC3=CN=CC=C3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416965 |
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